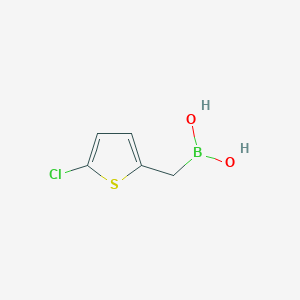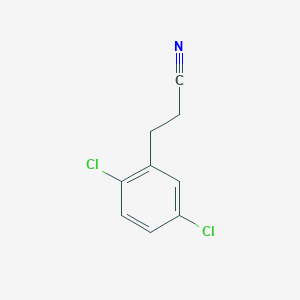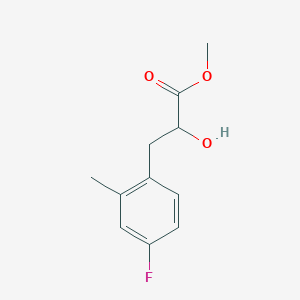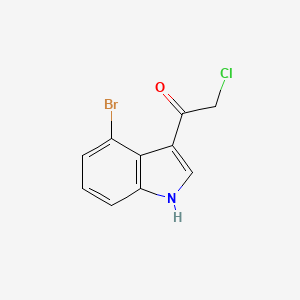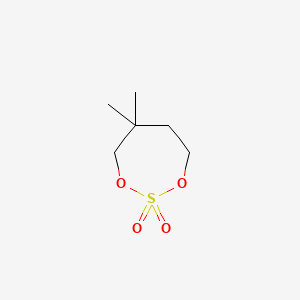
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide is a chemical compound with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . This compound belongs to the class of organic compounds known as dioxathiepanes, which are characterized by a seven-membered ring containing both oxygen and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide involves several steps. One common method includes the reaction of dimethyl sulfoxide (DMSO) with an appropriate diol under acidic conditions to form the dioxathiepane ring . The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the ring closure.
Industrial production methods for this compound may involve continuous flow microreaction technology, which offers advantages in terms of efficient dispersion and mixing of fluids at the micrometer scale . This method allows for better control over reaction conditions, leading to higher yields and improved safety.
化学反応の分析
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
In oxidation reactions, the compound can form sulfoxides or sulfones, depending on the reaction conditions. In reduction reactions, the sulfur atom in the ring can be reduced to form thiols or sulfides. Substitution reactions often involve the replacement of one of the oxygen atoms in the ring with another functional group, such as a halogen or an alkyl group .
科学的研究の応用
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other organic compounds . In biology, it has been studied for its potential use as a building block for biologically active molecules .
In the field of medicine, this compound has been investigated for its potential therapeutic properties, including its ability to act as an antioxidant or anti-inflammatory agent . In industry, it is used in the production of specialty chemicals and materials, such as polymers and resins .
作用機序
The mechanism of action of 5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds . This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
The specific molecular targets and pathways involved in the compound’s effects depend on the context in which it is used. For example, in antioxidant applications, it may interact with reactive oxygen species to neutralize them and prevent oxidative damage .
類似化合物との比較
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide can be compared to other similar compounds, such as 1,3,2-dioxathiolane 2,2-dioxide and 1,3,2-dioxathiepane 2-oxide . These compounds share similar structural features, including the presence of a dioxathiepane ring, but differ in the specific substituents attached to the ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and properties. For example, the presence of the dimethyl groups at the 5,5-positions can affect the compound’s steric and electronic properties, potentially making it more or less reactive in certain chemical reactions .
Similar Compounds
- 1,3,2-Dioxathiolane 2,2-dioxide
- 1,3,2-Dioxathiepane 2-oxide
- 1,2-Ethylene sulfate
特性
分子式 |
C6H12O4S |
|---|---|
分子量 |
180.22 g/mol |
IUPAC名 |
5,5-dimethyl-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C6H12O4S/c1-6(2)3-4-9-11(7,8)10-5-6/h3-5H2,1-2H3 |
InChIキー |
KALRYIGYEJNLGZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOS(=O)(=O)OC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


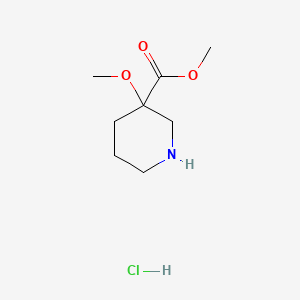


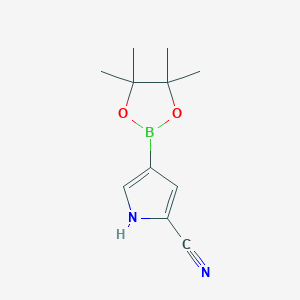
![4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)
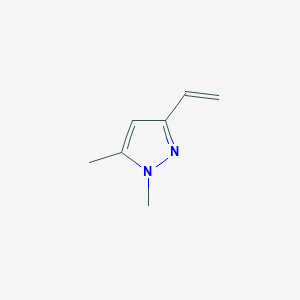
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)


